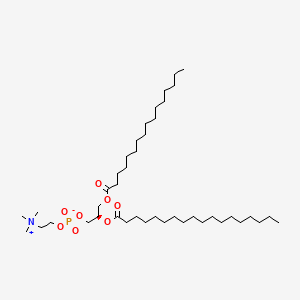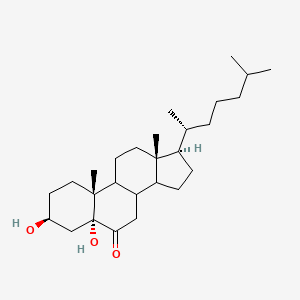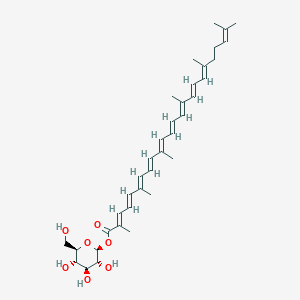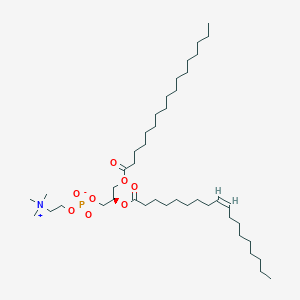
1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the 1- and 2-acyl groups are specified as heptadecanoyl and oleoyl respectively. It derives from an oleic acid and a heptadecanoic acid.
Scientific Research Applications
Lipid-Linked Desaturation in Plant Microsomal Membranes
Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation in plant microsomal membranes. They synthesized analogs, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro studies and found that these phospholipids were acylated and desaturated, revealing important insights into plant lipid biochemistry (Sperling & Heinz, 1993).
Ether Lipids in Cell Membranes of Mycoplasma fermentans
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This study expanded understanding of the structural components of mycoplasma cell membranes and their biological implications (Wagner et al., 2000).
Interaction with Lipid Membranes
Huang et al. (2013) used similar phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine to study interactions between small molecules and lipid membranes. They found that different lipid compositions in the membranes affected the binding affinity of small molecules, indicating a method to study drug-lipid interactions (Huang et al., 2013).
Kinetics in High-Temperature Water
Changi et al. (2012) examined the behavior of a similar compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine, in high-temperature water, revealing insights into the stability and decomposition pathways of phospholipids under extreme conditions (Changi et al., 2012).
Critical Micellar Concentration Studies
Kramp et al. (1984) investigated the critical micellar concentration of compounds like 1-O-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine. Understanding the micellar properties of such compounds is crucial for their application in biological studies and in the formulation of pharmaceuticals (Kramp et al., 1984).
Molecular Organization in Multibilayers
Halladay et al. (1990) used magic-angle spinning NMR to study the molecular organization in multibilayers formed by similar phospholipids. This research contributes to understanding the structure and dynamics of lipid bilayers, which is fundamental to cell membrane biology (Halladay et al., 1990).
properties
Product Name |
1-heptadecanoyl-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C43H84NO8P |
Molecular Weight |
774.1 g/mol |
IUPAC Name |
[(2R)-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C43H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)52-41(40-51-53(47,48)50-38-37-44(3,4)5)39-49-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 |
InChI Key |
SXNXGNVZTLZDHE-IYEJTHTFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



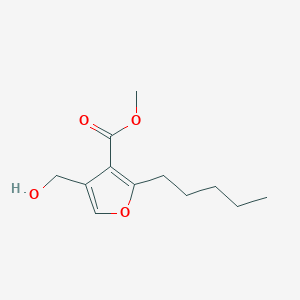
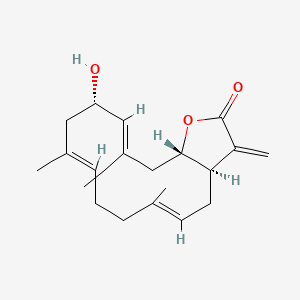
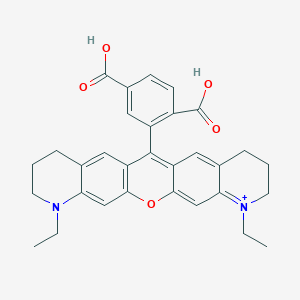
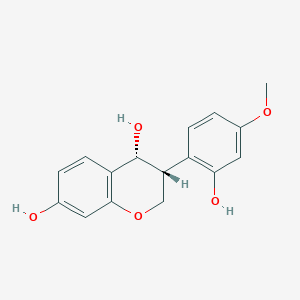
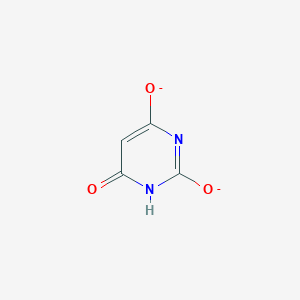
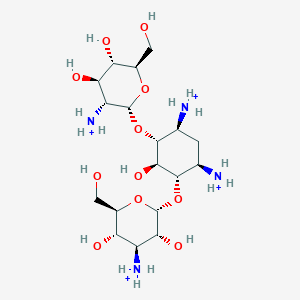
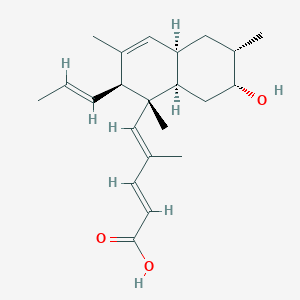
![6-[(2,4-Difluorophenyl)methyl]-2,4-dimethyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B1265038.png)
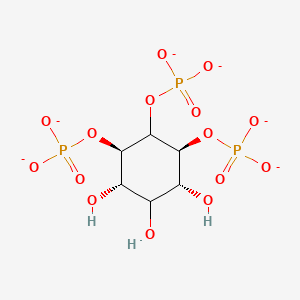
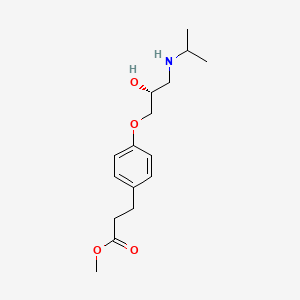
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265044.png)
